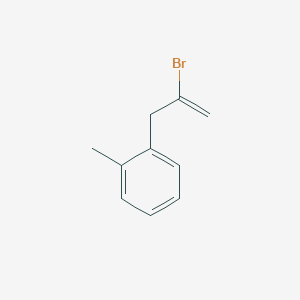

2-Bromo-3-(2-methylphenyl)-1-propene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Bromo-3-(2-methylphenyl)-1-propene" is a brominated propene derivative with a 2-methylphenyl group attached. It is structurally related to various other brominated organic compounds that have been the subject of research due to their interesting chemical properties and potential applications in organic synthesis.

Synthesis Analysis

The synthesis of brominated propene derivatives can be complex, involving multiple steps and reagents. For example, a related compound, 2-bromo-3-phenyl-1-(2,4,6-tri-t-butylphenyl)-3-trimethylsiloxy-1-phospha-1-propene, was synthesized through a reaction involving t-butyllithium and chlorotrimethylsilane, leading to the formation of phosphaallenes after the elimination of lithium trimethylsiloxide or hexamethyldisiloxane . This indicates that the synthesis of such compounds often requires careful control of reaction conditions and the use of organometallic reagents.

Molecular Structure Analysis

The molecular structure of brominated propene derivatives can be quite intricate. For instance, the molecular structure of a related phosphaallene was confirmed by X-ray crystallography . In another case, the structure of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one was elucidated using the same technique, revealing the presence of both E and Z isomers in the crystal . These studies highlight the importance of structural analysis in understanding the properties of such compounds.

Chemical Reactions Analysis

Brominated propene derivatives can participate in various chemical reactions. For example, 3-bromo-2-trimethylsilyl-1-propene reacts with electrophiles in the presence of zinc to yield functionalized vinylsilanes, and a short synthesis route to 2-substituted-4-trimethylsilylfurans has been described . Additionally, ring contraction reactions have been used to prepare donor–acceptor chromophores from related brominated compounds . These reactions demonstrate the reactivity and versatility of brominated propene derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated propene derivatives can vary widely. For instance, the gas-phase molecular structure and conformational composition of 2-bromo-3-chloro-1-propene were determined by electron diffraction, revealing a mixture of anti and gauche conformers . The crystal structure of another derivative showed that molecules are connected by C—H⋯O hydrogen bonds, forming ribbons in the crystal . These findings suggest that the physical properties such as phase behavior and crystal packing can be significantly influenced by the molecular structure and substituents of the compound.

Applications De Recherche Scientifique

1. Inhibitor of Dopamine Beta-Hydroxylase

2-Bromo-3-(p-hydroxyphenyl)-1-propene, a related compound, has been identified as a mechanism-based inhibitor of dopamine beta-hydroxylase. This enzyme is crucial in the biosynthesis of norepinephrine from dopamine. The compound was found to inactivate the enzyme in a saturable, oxygen-dependent, and irreversible manner, suggesting potential for research in neurotransmitter regulation (Colombo, Rajashekhar, Giedroc, & Villafranca, 1984).

2. Study of Nucleophilic Attack in Chemical Reactions

2-Bromo-3-(tri-n-butylstannyl)-1-propene has been used to study nucleophilic attack in organic chemical reactions. It demonstrated reactivity in SE′ reactions with aldehydes and radical reactions with α-bromocarbonyl compounds for C-alkylation, contributing to the understanding of organic synthesis mechanisms (Williams, Shah, Brooks, & Zorn, 2016).

3. Use in Polymerization Processes

2-Bromo-5-chloromagnesio-3-hexylthiophene, a derivative of 2-Bromo-3-(2-methylphenyl)-1-propene, is integral in the polymerization of head-to-tail poly(3-hexylthiophene) with controlled molecular weights and low polydispersity. This process is significant in the production of polymers used in electronic and photonic devices (Miyakoshi, Yokoyama, & Yokozawa, 2005).

Mécanisme D'action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of SM cross-coupling reactions, the compound may interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with formally electrophilic organic groups. Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

It’s worth noting that the compound could potentially be involved in the formation of carbon–carbon bonds via sm cross-coupling reactions .

Result of Action

In the context of sm cross-coupling reactions, the compound could potentially contribute to the formation of new carbon–carbon bonds .

Action Environment

The action, efficacy, and stability of 2-Bromo-3-(2-methylphenyl)-1-propene can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which the compound might be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

1-(2-bromoprop-2-enyl)-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNSEMKTHSNJNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641119 |

Source

|

| Record name | 1-(2-Bromoprop-2-en-1-yl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(2-methylphenyl)-1-propene | |

CAS RN |

731772-14-8 |

Source

|

| Record name | 1-(2-Bromoprop-2-en-1-yl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1290865.png)